N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
Description
N1-(4-(Benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a bifunctional oxalamide derivative characterized by two distinct substituents:
- N1-Substituent: A 4-(benzyloxy)benzyl group, which introduces steric bulk and lipophilicity due to the benzyl ether moiety.
- N2-Substituent: A 4-(trifluoromethyl)phenyl group, which confers electron-withdrawing properties and metabolic stability via the CF₃ group.
This compound is structurally analogous to several oxalamides reported in medicinal chemistry, particularly those targeting enzymes or receptors where hydrophobic and electronic interactions are critical .
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(30)21(29)27-14-16-6-12-20(13-7-16)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKAMGKUADEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediates:
Step 1: Synthesis of 4-(benzyloxy)benzylamine.
Reaction: 4-(benzyloxy)benzyl bromide with an amine source.
Conditions: Organic solvent (e.g., ethanol), moderate temperature (50-60°C).
Step 2: Synthesis of 4-(trifluoromethyl)phenylisocyanate.
Reaction: Reaction of 4-(trifluoromethyl)phenylamine with phosgene.
Conditions: Anhydrous conditions, low temperature (0-5°C).
Final Coupling:
Step 3: Coupling of intermediates to form the target compound.
Reaction: 4-(benzyloxy)benzylamine with 4-(trifluoromethyl)phenylisocyanate.
Conditions: Organic solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods:
Employs batch or continuous flow reactors.
Optimized for yield and purity through controlled temperature, pressure, and solvent conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can occur at the benzyloxy group, forming corresponding benzaldehyde derivatives.
Reduction: The trifluoromethyl group can be reduced under high-pressure hydrogenation conditions.
Substitution: The benzyl groups are susceptible to nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under light or heat.
Major Products:
Benzaldehyde derivatives (oxidation).
Partially fluorinated compounds (reduction).
Substituted benzyl derivatives (substitution).
Scientific Research Applications
Chemistry:
As a precursor in organic synthesis for creating novel compounds.
Biology:
Probes for biological systems to study molecular interactions.
Medicine:
Potential candidate for drug development due to its unique functional groups.
Industry:
Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
Mechanism:
The compound interacts with specific molecular targets, forming stable complexes.
The benzyloxy group enables interactions with proteins and enzymes through hydrophobic and π-π stacking interactions.
Molecular Targets and Pathways:
Targets enzymes involved in metabolic pathways.
Potential to modulate receptor activities in biological systems.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their substituent-driven properties:
Key Observations:
- Lipophilicity : The benzyloxy group in the target compound exceeds the lipophilicity of methoxy or fluoro substituents in analogs (e.g., compounds 17, 18) .
Melting Points and Solubility
- Fluorinated analogs (e.g., 8h, 8j) exhibit lower solubility in polar solvents, attributed to fluorine’s hydrophobic character .
Biological Activity
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, also known as a benzyloxy-trifluoromethyl oxalamide compound, has garnered attention in medicinal chemistry for its diverse biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzyloxy group : Enhances lipophilicity and may influence receptor interactions.
- Trifluoromethyl group : Known to improve metabolic stability and bioavailability.
- Oxalamide moiety : Implicated in various biochemical interactions.
The molecular formula is , with a molecular weight of approximately 395.4 g/mol.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of similar structures have shown significant inhibition against both Mycobacterium tuberculosis H37Rv and non-tuberculous mycobacteria (M. avium, M. kansasii). The observed Minimum Inhibitory Concentration (MIC) values ranged from 125 µM to 250 µM, indicating moderate to strong antimicrobial potential .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds structurally related to this compound exhibited IC50 values between 27.04 µM and 106.75 µM against AChE, suggesting potential for treating Alzheimer's disease .
- Butyrylcholinesterase (BuChE) : Similar compounds showed IC50 values ranging from 58.01 µM to 277.48 µM, indicating varying degrees of selectivity and potency compared to established drugs like rivastigmine .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic properties : The presence of the benzyloxy and trifluoromethyl groups enhances the compound's reactivity in biochemical pathways.
- Receptor modulation : The structural features suggest potential interactions with various receptors involved in inflammation and neurodegeneration processes .
Case Studies
- Antimicrobial Efficacy : In a study evaluating derivatives of oxalamides, this compound was compared to other compounds for its effectiveness against resistant strains of bacteria. Results indicated superior efficacy with lower MIC values compared to control compounds .
- Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuronal apoptosis through modulation of cholinergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
